1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
Overview
Description
1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a pyrrolidine ring
Scientific Research Applications
1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Biochemical Analysis
Biochemical Properties
1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently and contribute to the stereochemistry of the molecule . This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . Additionally, it may interact with various proteins involved in cell signaling pathways, influencing their activity and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been observed to have antioxidant, anti-inflammatory, and neuroprotective effects on cells . It can also impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and enhancing cholinergic transmission . This compound also interacts with various proteins, leading to changes in gene expression and cellular function . Molecular docking studies have shown that the pyrrolidine ring can establish hydrogen bonding with specific amino acids in the binding pockets of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as neuroprotection and anti-inflammatory activity . At high doses, it may cause toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . This compound can affect metabolic flux and alter the levels of specific metabolites in cells . Its interaction with cofactors and other biomolecules plays a crucial role in its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within cells . Its localization in the nucleus, mitochondria, or other organelles can influence its interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 1-ethylpyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, often using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole: shares structural similarities with other benzodiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzodiazole and pyrrolidine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
1-ethyl-2-pyrrolidin-2-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11/h3-4,6,8,11,14H,2,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXWGLZVWHYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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